N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H10BrN5 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17) |
InChI Key |
LHHPCOVKDKPJNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1-Methylpyrazole-4-Carbonitrile with Aryl Nitriles
A widely reported method involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 ) with 4-bromobenzonitrile (2 ) in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by potassium tert-butoxide (t-BuOK) in boiling tert-butanol .
Procedure :
-
1 (10 mmol) and 2 (12 mmol) are dissolved in anhydrous tert-butanol.
-
t-BuOK (15 mmol) is added, and the mixture is refluxed at 80°C for 6–8 hours.
-
The product is isolated via vacuum filtration and recrystallized from ethanol.
Key Data :
This method is favored for its simplicity but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile intermediates .
Microwave-Assisted Vilsmeier-Haack Reaction
Microwave irradiation significantly accelerates the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The Vilsmeier-Haack reagent (generated from DMF and PBr₃) facilitates formylation and cyclization in a one-pot protocol .
Procedure :
-
1 (10 mmol) is treated with PBr₃ (3 equiv.) in DMF at 60°C for 1 hour.
-
4-Bromoaniline (12 mmol) and hexamethyldisilazane (3 equiv.) are added.
-
The mixture is irradiated at 100°C (300 W) for 20 minutes.
Key Data :
Microwave methods reduce side reactions and improve regioselectivity, making them ideal for industrial-scale production .
Sequential Suzuki-Miyaura Coupling and Cyclization
For introducing the 4-bromophenyl group post-cyclization, a palladium-catalyzed Suzuki coupling is employed. This method is useful when starting from halogenated pyrimidine intermediates .
Procedure :
-
1-Methylpyrazolo[3,4-d]pyrimidin-4-amine (3 ) is treated with 4-bromophenylboronic acid (4 ) in the presence of Pd(PPh₃)₄.
-
The reaction is conducted in a dioxane/water mixture at 90°C for 12 hours.
Key Data :
This approach allows modular functionalization but requires costly catalysts and inert conditions .
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 6–8 hours | Low | Moderate |
| Microwave | 85–89 | 20–30 min | Moderate | High |
| Suzuki Coupling | 75–78 | 12 hours | High | Low |
Microwave-assisted synthesis offers the best balance of yield and efficiency, while cyclocondensation remains cost-effective for laboratory-scale preparation .
Mechanistic Insights
-
Cyclocondensation : The reaction proceeds via deprotonation of 1 by t-BuOK, followed by nucleophilic attack on 2 to form the pyrimidine ring .
-
Vilsmeier-Haack : PBr₃ generates an electrophilic iminium intermediate, which undergoes cyclization with 4-bromoaniline .
-
Suzuki Coupling : Oxidative addition of the Pd catalyst to the pyrimidine halide precedes transmetallation with the boronic acid .
Characterization and Quality Control
All synthetic batches are validated using:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.2 ppm for pyrimidine protons) .
-
HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
-
Mass Spectrometry : Molecular ion peak at m/z 304.15 (C₁₂H₁₀BrN₅) .
Industrial-Scale Considerations
For kilogram-scale production, microwave reactors and continuous-flow systems are preferred to minimize batch variability . Solvent recovery (e.g., tert-butanol) and catalyst recycling (e.g., Pd) are critical for cost optimization .
Emerging Techniques
Recent advances include enzyme-catalyzed cyclizations and photoredox-mediated aminations, though these remain experimental for this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The para-bromine on the phenyl ring undergoes substitution under palladium-catalyzed cross-coupling conditions:
Table 1: Cross-Coupling Reactions of the Bromophenyl Group
These reactions demonstrate the bromine's utility in constructing complex architectures for pharmaceutical intermediates .
Electrophilic Substitution on the Pyrazolo[3,4-d]pyrimidine Core
The electron-rich pyrazolo[3,4-d]pyrimidine system undergoes regioselective electrophilic attacks:
Table 2: Electrophilic Reactions of the Heterocyclic Core
| Reaction | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 6-Nitro derivatives |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt | C6 | Sulfonic acid intermediates |
| Halogenation | NBS, AIBN, CCl₄, reflux | C3 | 3-Bromo-substituted analogs |
The C6 position shows enhanced reactivity due to conjugation with the exocyclic amine .
Functionalization of the Exocyclic Amine
The primary amine undergoes acylation and alkylation:
Table 3: Amine Derivitization Reactions
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
Example Protocol ( ):
Reacting with aryl nitriles (3.0 eq) in t-BuOH with KOtBu (1.2 eq) at reflux for 6 hr yields fused pyrimidine derivatives (72-87%). Key intermediates involve:
-
Deprotonation of the exocyclic amine
-
Nucleophilic attack on the nitrile carbon
-
Cyclization via intramolecular N–C bond formation
Metal-Mediated C–H Activation
Recent studies show Pd-catalyzed direct arylation at C3:
| Substrate | Catalyst System | Coupling Partner | Yield |
|---|---|---|---|
| 4-Bromophenyl analog | Pd(OAc)₂, PivOH, Ag₂CO₃ | Aryl iodides | 78% |
This method bypasses pre-functionalization requirements .
Mechanistic Insights
-
Suzuki Coupling : Oxidative addition of Pd⁰ to C–Br bond → transmetallation with boronic acid → reductive elimination .
-
Amine Acylation : Nucleophilic attack by the amine on the acyl chloride → HCl elimination .
-
Electrophilic Substitution : Resonance stabilization directs electrophiles to C6 via charge-separated intermediates .
Stability Considerations
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, derivatives showed promising results against hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia), indicating their potential as anticancer agents . Additionally, molecular docking studies suggest that these compounds can effectively inhibit key kinases involved in cancer progression, such as CDK2 and TRKA .
Antimicrobial Activity
The pyrazolo[3,4-d]pyrimidine framework has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the bromine substituent enhances the compound's efficacy by improving its binding affinity to microbial targets .
Kinase Inhibition
N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its ability to inhibit specific kinases such as p70S6K and Akt-1. These kinases are critical in regulating cell growth and proliferation; thus, their inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy .
Optical Applications
Recent studies have also explored the optical properties of related pyrazolo compounds for use in fluorescence applications. These compounds can be utilized in developing sensors or imaging agents due to their favorable photophysical characteristics .
Study 1: Antiproliferative Activity Assessment
In a comprehensive study assessing the antiproliferative effects of various pyrazolo derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated a significant reduction in cell viability across several tested lines, supporting its potential as an anticancer therapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HEL | 10 |
| K-562 | 15 |
| MCF-7 | 20 |
| MDA-MB-231 | 25 |
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial activity of this compound against common pathogens. The results demonstrated effective inhibition zones against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Mechanism of Action
The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substituents at key positions (1-, 3-, 4-, and 6-positions). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated based on (C₁₁H₈BrN₅ = 290.12) with addition of methyl group. † describes a non-methylated analog; target compound is inferred from naming conventions.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~326 Da) falls within the optimal range for oral bioavailability. However, bromine’s lipophilicity may reduce aqueous solubility compared to fluorine analogs .
Biological Activity
N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its anticancer properties and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several steps, including the reaction of 4-bromobenzaldehyde with appropriate hydrazines to form the pyrazole ring, followed by cyclization to yield the final pyrimidine derivative. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Anticancer Properties
This compound exhibits significant anticancer activity against various cancer cell lines. Studies have shown that compounds within this class can inhibit the proliferation of cancer cells through multiple mechanisms:
- Tyrosine Kinase Inhibition : This compound acts as an inhibitor of Src tyrosine kinase, which is implicated in many cancers. The inhibition of this kinase can lead to reduced tumor growth and metastasis .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G0–G1 phase, effectively halting the progression of cancer cells .
The mechanisms by which this compound exerts its effects include:
- Inhibition of Proliferation : The compound has been shown to reduce cell viability in various cancer types, including lung, breast, and prostate cancers. For instance, it demonstrated antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- Induction of Apoptosis : The compound also triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is critical for eliminating malignant cells and preventing tumor growth .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Studies : In xenograft models, this compound has shown promising results in reducing tumor size and improving survival rates in treated animals compared to controls .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound for ATP-binding sites in kinases is comparable to known inhibitors, supporting its potential as a therapeutic agent .
Data Summary
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast) | 12 | Tyrosine kinase inhibition |
| HepG2 (liver) | 15 | Apoptosis induction | |
| PC3 (prostate) | 10 | Cell cycle arrest | |
| A549 (lung) | 20 | Tyrosine kinase inhibition |
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Step 1: React 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 4-bromophenylamine in acetonitrile using DIPEA (N,N-diisopropylethylamine) as a base. Stir at room temperature for 6 hours .
- Step 2: Purify the crude product via silica gel chromatography (20% MeOH/EtOAC) to achieve >95% purity. Confirm structure using H NMR (e.g., δ 8.09 ppm for NH coupling) and LC-MS (M+H = 320) .
- Intermediate Characterization: IR spectroscopy identifies NH stretches (3463–3304 cm), while elemental analysis validates C, H, N content (e.g., C 55.00%, N 25.47%) .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Methodological Answer:
- H NMR: Key signals include aromatic protons (δ 7.15–7.40 ppm for bromophenyl) and methyl groups (δ 3.78 ppm for N-CH) .
- IR Spectroscopy: Confirms NH (3300–3460 cm) and C-Br (550–600 cm^{-1) bonds .
- Mass Spectrometry: LC-MS (e.g., [M+H] = 320) ensures molecular weight accuracy .
- Elemental Analysis: Validates stoichiometry (e.g., ±0.3% deviation for C, H, N) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize derivatives of this compound?
Methodological Answer:
- Reagents: Use Pd(dppf)Cl catalyst, arylboronic acids (e.g., 4-(ethoxycarbonyl)phenylboronic acid), and KCO in DMF/HO (4:1) .
- Conditions: Microwave-assisted heating at 100°C under argon for 12 hours improves yield (65% vs. traditional reflux) .
- Purification: Sequential ethyl acetate extraction and silica gel chromatography (hexanes/EtOAc gradient) remove Pd residues and unreacted boronic acids .
- Validation: C NMR confirms coupling positions (e.g., δ 165 ppm for ester carbonyl) .
Q. How should researchers address contradictions in solubility or stability data across studies?
Methodological Answer:
- Solubility Conflicts: Test under standardized conditions (e.g., DMSO stock solutions at 10 mM, filtered through 0.22 μm membranes). Compare with literature solvents like acetonitrile () vs. ethanol () .
- Stability Analysis: Use accelerated stability studies (40°C/75% RH for 1 week) with HPLC monitoring. Degradation products (e.g., dehalogenation) indicate light sensitivity, requiring amber vials .
Q. What computational strategies predict the biological targets or binding modes of this compound?
Methodological Answer:
- Docking Studies: Use EGFR kinase T790M/L858R (PDB: 5EDQ) as a template. Define the binding pocket (312.32 Å) around the co-crystallized ligand for alignment .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess hydrophobic interactions with bromophenyl and hydrogen bonds with pyrimidine NH .
- Validation: Compare inhibition IC values (e.g., 100 nM RET kinase inhibition) with docking scores (AutoDock Vina) .
Q. How does substituent regioselectivity impact the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Methodological Answer:
- Hydrophobic Side Chains: Adding 4-fluorobenzyl () improves cell permeability (logP >3) but may reduce solubility. Balance via ClogP calculations (e.g., XLogP3 software) .
- Electron-Withdrawing Groups: Bromine at the 4-position enhances kinase binding (e.g., RET kinase IC = 100 nM) but increases molecular weight, affecting pharmacokinetics .
- SAR Studies: Test methyl () vs. ethyl () groups at N1 to optimize metabolic stability (e.g., microsomal t >60 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
